molecular formula C24H25N5O3 B11198015 N-ethyl-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide

N-ethyl-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11198015
M. Wt: 431.5 g/mol
InChI Key: UXUMQVABKMPBJB-UHFFFAOYSA-N
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Description

N-ethyl-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide is a complex organic compound characterized by its unique triazolopyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the methoxyphenyl and methylphenyl groups. The final step involves the acylation of the triazolopyrimidine intermediate with N-ethylacetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-ethyl-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and activity profile.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylphenyl)acetamide
  • N-ethyl-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(2-methylphenyl)acetamide

Uniqueness

The uniqueness of N-ethyl-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide lies in its specific substitution pattern and the resulting physicochemical properties. This compound’s unique structure imparts distinct reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

N-ethyl-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C24H25N5O3/c1-5-27(19-8-6-7-16(2)13-19)23(30)15-28-24(31)29-17(3)25-21(14-22(29)26-28)18-9-11-20(32-4)12-10-18/h6-14H,5,15H2,1-4H3

InChI Key

UXUMQVABKMPBJB-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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